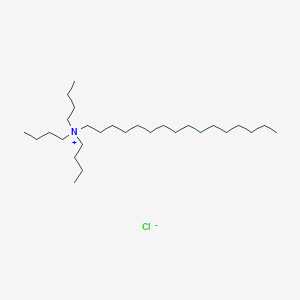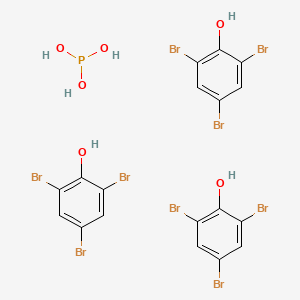
Phosphorous acid;2,4,6-tribromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid;2,4,6-tribromophenol is a compound that combines phosphorous acid with 2,4,6-tribromophenol. 2,4,6-Tribromophenol is a brominated derivative of phenol, commonly used as a fungicide, wood preservative, and an intermediate in the preparation of flame retardants . Phosphorous acid is a reducing agent and a precursor to other phosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromophenol can be synthesized by the controlled reaction of elemental bromine with phenol . Another method involves the bromination of phenol using hydrogen peroxide and metal bromide in a sulfuric acid solution at 20-25°C .
Industrial Production Methods: The industrial production of 2,4,6-tribromophenol involves the bromination of phenol in a controlled environment. The process can be optimized to avoid the use of gaseous chlorine, which poses safety and environmental concerns .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative.
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of bromine atoms.
Common Reagents and Conditions:
Sodium Hydroxide: Used to form the sodium salt of 2,4,6-tribromophenol.
Hydrogen Peroxide and Metal Bromide: Used in the bromination process.
Major Products:
Sodium Salt of 2,4,6-Tribromophenol: Formed when reacted with sodium hydroxide.
2,4,6-Tribromoanisole: A microbial metabolite of 2,4,6-tribromophenol.
Applications De Recherche Scientifique
Chemistry: 2,4,6-Tribromophenol is used as an intermediate in the preparation of flame retardants, such as brominated epoxy resins .
Biology and Medicine: The compound is used in the synthesis of Xeroform, a bismuth salt dressing with antiseptic properties .
Industry: It is employed as a fungicide and wood preservative .
Mécanisme D'action
The mechanism of action of 2,4,6-tribromophenol involves its interaction with microbial enzymes, leading to the formation of 2,4,6-tribromoanisole, which has a musty odor . The compound’s brominated structure allows it to act as a potent fungicide and preservative.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 2,4,6-Trichlorophenol
Uniqueness: 2,4,6-Tribromophenol is unique due to its high bromine content, which enhances its effectiveness as a fungicide and flame retardant intermediate .
Propriétés
Numéro CAS |
7046-65-3 |
|---|---|
Formule moléculaire |
C18H12Br9O6P |
Poids moléculaire |
1074.4 g/mol |
Nom IUPAC |
phosphorous acid;2,4,6-tribromophenol |
InChI |
InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H |
Clé InChI |
UWYSTVJWOYZSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




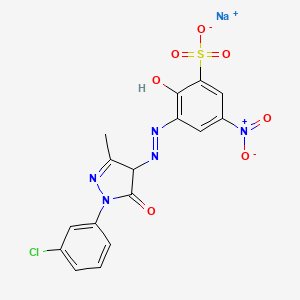
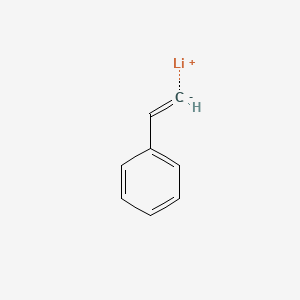
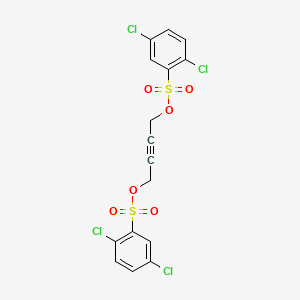
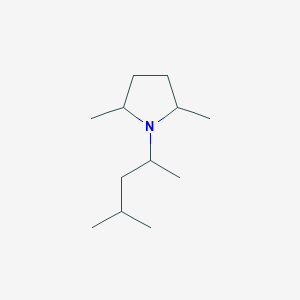
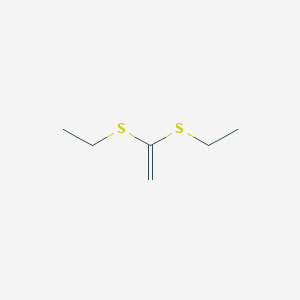
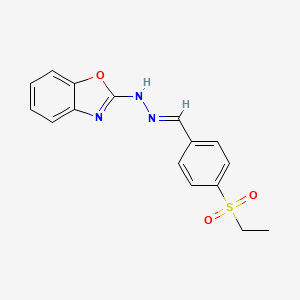
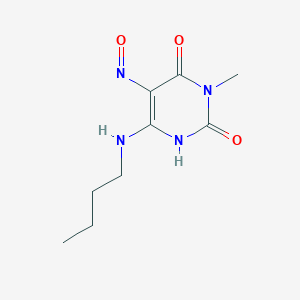
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
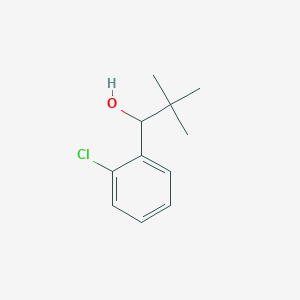
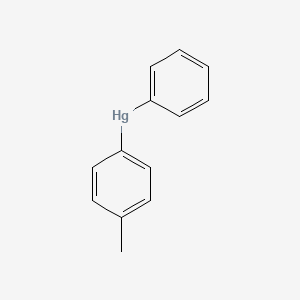
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
